Bibp 3226 trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- BIBP3226 (TFA) est un composé non peptidique utilisé dans la recherche scientifique.

- Il agit comme un antagoniste puissant et sélectif à la fois du récepteur de la neuropeptide Y Y1 et du récepteur de la neuropeptide FF.

- Notamment, il a été le premier antagoniste non peptidique développé pour le récepteur Y1, jouant un rôle crucial dans la compréhension de ses fonctions dans l'organisme .

Méthodes De Préparation

- BIBP3226 (TFA) peut être synthétisé en utilisant diverses voies.

- Malheureusement, les méthodes de synthèse spécifiques et les conditions réactionnelles ne sont pas largement documentées dans la littérature disponible.

- Les méthodes de production industrielle peuvent impliquer des modifications des voies de synthèse existantes ou des procédés exclusifs.

Analyse Des Réactions Chimiques

- BIBP3226 (TFA) subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions communs utilisés dans ces réactions restent non spécifiés.

- Les principaux produits formés à partir de ces réactions ne sont pas explicitement rapportés.

Applications de la recherche scientifique

- BIBP3226 (TFA) trouve des applications dans plusieurs domaines:

Chimie: Utilisé comme un outil pour étudier les récepteurs des neuropeptides.

Biologie: Enquêté pour ses effets sur la signalisation neuronale et les processus émotionnels.

Médecine: Implications potentielles dans le comportement lié à l'anxiété.

Mécanisme d'action

- BIBP3226 (TFA) exerce ses effets en antagonisant les récepteurs Y1 de la neuropeptide Y (NPY Y1) et de la neuropeptide FF (NPFF).

- Les cibles moléculaires et les voies impliquées dans son action nécessitent des recherches supplémentaires.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Chemical Formula : C29H32F3N5O5

- Molecular Weight : 587.59 g/mol

- Ki Values :

- NPY Y1: 1.1 nM

- NPFF2: 79 nM

- NPFF: 108 nM

Bibp 3226 trifluoroacetate acts by antagonizing the NPY Y1 and NPFF receptors, which are involved in various physiological processes including anxiety regulation, pain modulation, and memory enhancement. This compound has shown efficacy in blocking the effects of neuropeptides that can influence emotional behavior and cognitive functions .

Neurobiology

This compound is instrumental in studying the roles of neuropeptide receptors in the central nervous system. It has been used to explore:

- Anxiety Disorders : Studies indicate that antagonism of NPY Y1 receptors may produce anxiogenic-like effects, suggesting its potential role in anxiety modulation .

- Memory Enhancement : Research has demonstrated that NPY can enhance memory in non-social contexts through Y1 receptor activation, with Bibp 3226 serving as a tool to dissect these pathways .

Pharmacological Studies

The compound is utilized in various pharmacological studies to evaluate the effects of neuropeptides on:

- Pain Perception : Bibp 3226 has been used to assess how NPY signaling influences pain pathways, particularly in models of chronic pain .

- Neuroprotective Effects : Investigations into the protective roles of NPY against neuronal death have employed Bibp 3226 to clarify receptor-specific actions .

Therapeutic Potential

Given its mechanism of action, this compound is being explored for therapeutic applications:

- Treatment of Neurodegenerative Diseases : Studies are ongoing to evaluate the efficacy of NPY modulation in conditions like amyotrophic lateral sclerosis (ALS), where intranasal delivery of NPY and its antagonists are being tested for motor function improvements .

- Anxiolytic Drug Development : The antagonist's ability to modulate anxiety-related behaviors positions it as a candidate for developing new anxiolytic medications .

Case Studies and Research Findings

Mécanisme D'action

- BIBP3226 (TFA) exerts its effects by antagonizing neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors.

- Molecular targets and pathways involved in its action require further research.

Comparaison Avec Des Composés Similaires

- BIBP3226 (TFA) se distingue comme le premier antagoniste non peptidique du récepteur Y1.

- Des composés similaires comprennent des antagonistes du récepteur Y1 à base de peptides, mais la singularité de BIBP3226 réside dans sa nature non peptidique.

Activité Biologique

Bibp 3226 trifluoroacetate is a mixed non-peptide antagonist of neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. Its biological activity has been extensively studied, revealing significant implications for neuropharmacology, particularly in the modulation of anxiety and pain responses.

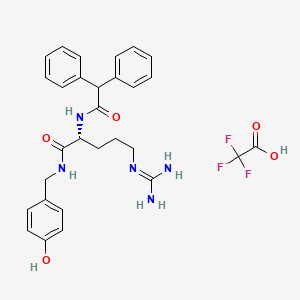

- Chemical Name : N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate

- Molecular Formula : C27H31N5O3·CF3CO2H

- Purity : ≥98% (HPLC)

Bibp 3226 acts primarily as an antagonist at the NPY Y1 receptor and NPFF receptor, with competitive inhibition characteristics. The inhibition constants (Ki values) for various receptors are as follows:

| Receptor Type | Ki Value (nM) |

|---|---|

| rNPY Y1 | 1.1 |

| hNPFF2 | 79 |

| rNPFF | 108 |

| rNPY Y2 | >1000 |

| rNPY Y4 | >1000 |

| rNPY Y5 | >1000 |

These values indicate a strong affinity for NPY Y1 and NPFF receptors, suggesting its potential utility in therapeutic contexts involving these pathways .

Anxiogenic-like Effects

In vivo studies have demonstrated that Bibp 3226 induces anxiogenic-like effects when administered intracerebroventricularly (i.c.v.) in rat models. Specifically, a dose of 5 mg/kg resulted in increased anxiety behaviors without altering overall locomotor activity . This finding is crucial for understanding its role in anxiety modulation.

Pain Modulation

Bibp 3226 has also been shown to antagonize the effects of NPFF on pain pathways. In mouse models, it effectively blocked the hypothermic effects induced by NPFF, indicating its potential as a pain management agent. In the tail-flick assay, Bibp 3226 prevented the anti-morphine actions of NPFF, further supporting its role in modulating pain responses .

Case Studies and Research Findings

Several studies have explored the pharmacological significance of Bibp 3226:

- Fang et al. (2006) : This study highlighted the anxiogenic-like effects of Bibp 3226 in rats, establishing a foundational understanding of its impact on anxiety-related behaviors .

- Martins et al. (2015) : Research indicated that activation of neuropeptide Y receptors modulated retinal ganglion cell physiology, suggesting broader neuroprotective actions of NPY antagonists like Bibp 3226 in vitro .

- Businaro et al. (2018) : Investigated the influence of neuropeptide Y on human adipose tissue-derived stromal cells, linking Bibp 3226’s receptor antagonism to potential therapeutic avenues in metabolic regulation .

Propriétés

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSZIDSCWZHKOD-GNAFDRTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.